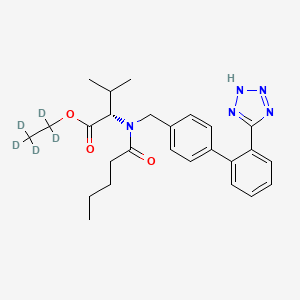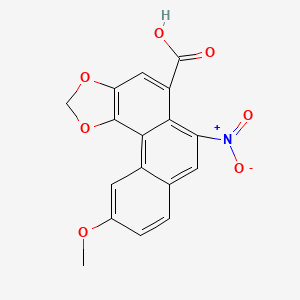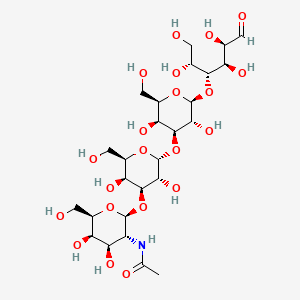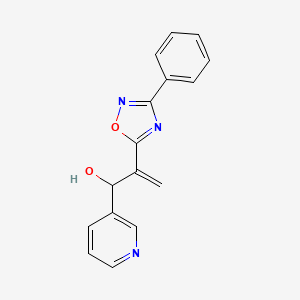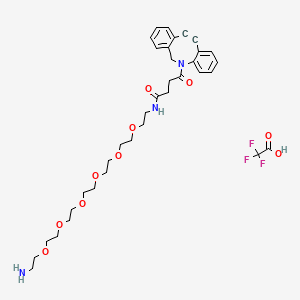
DBCO-PEG6-amine (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG6-amine (TFA) is a polyethylene glycol-based compound that serves as a PROTAC linker. It is widely used in click chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are emerging as a promising approach for targeted therapy drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DBCO-PEG6-amine (TFA) is synthesized through a series of chemical reactions involving the attachment of a dibenzocyclooctyne (DBCO) group to a polyethylene glycol (PEG) chain, which is then functionalized with an amine group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a reactive group.
Attachment of DBCO Group: The activated PEG chain is then reacted with a dibenzocyclooctyne derivative to attach the DBCO group.
Functionalization with Amine Group:
Industrial Production Methods
The industrial production of DBCO-PEG6-amine (TFA) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in large batches and purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG6-amine (TFA) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from reactions involving DBCO-PEG6-amine (TFA) include stable triazole linkages (from SPAAC reactions) and amide bonds (from substitution reactions with carboxylic acids and NHS esters) .
Aplicaciones Científicas De Investigación
DBCO-PEG6-amine (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems through click chemistry.
Medicine: Plays a crucial role in the development of targeted therapy drugs, particularly in cancer research.
Industry: Employed in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of DBCO-PEG6-amine (TFA) primarily involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group reacts with azide-containing molecules to form stable triazole linkages, enabling the conjugation of various biomolecules and drugs . This mechanism is particularly useful in the synthesis of PROTACs, where the compound acts as a linker to bring together a target protein and an E3 ligase, leading to the targeted degradation of the protein .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG6-amine (TFA) but with a shorter PEG chain, resulting in different solubility and reactivity properties.
DBCO-PEG8-amine: Contains a longer PEG chain, which may enhance solubility and flexibility in certain applications.
DBCO-NHS ester: Lacks the amine group but contains an NHS ester, making it suitable for different types of conjugation reactions.
Uniqueness
DBCO-PEG6-amine (TFA) is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of both DBCO and amine groups allows for versatile conjugation reactions, making it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C35H46F3N3O10 |
|---|---|
Peso molecular |
725.7 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H45N3O8.C2HF3O2/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36;3-2(4,5)1(6)7/h1-8H,11-27,34H2,(H,35,37);(H,6,7) |
Clave InChI |
VYHJMBBYMQFESP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


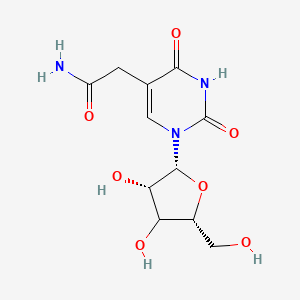
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
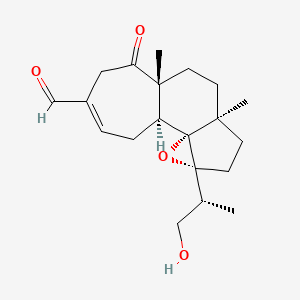
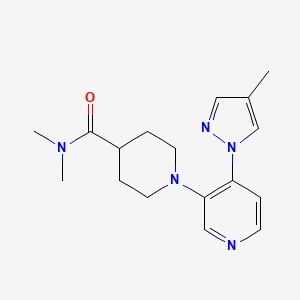
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
